molecular formula C11H21BO3 B6258121 (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol CAS No. 1826889-64-8

(4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol

Cat. No.: B6258121
CAS No.: 1826889-64-8
M. Wt: 212.10 g/mol
InChI Key: QCNWVQQSFNUBCW-SOFGYWHQSA-N
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Description

(4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol is a bifunctional chemical building block that incorporates a pinacol boronic ester and a terminal alcohol, connected by a pent-4-en-1-ol linker. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions (Citation 4, Citation 7). The boronic ester group readily reacts with aryl or vinyl halides to form new carbon-carbon bonds, a fundamental transformation in constructing complex organic molecules (Citation 4). The presence of the terminal alcohol (pent-4-en-1-ol) provides a second reactive site that can be further functionalized or used to tether the molecule to other structures, such as polymers or solid supports. This dual functionality enables its use in the synthesis of complex targets, including pharmaceuticals, organic semiconductors, and ligands for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) (Citation 4, Citation 7). The compound is offered with high purity to ensure consistency and reliability in sensitive research applications. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

1826889-64-8

Molecular Formula

C11H21BO3

Molecular Weight

212.10 g/mol

IUPAC Name

(E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol

InChI

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8,13H,5,7,9H2,1-4H3/b8-6+

InChI Key

QCNWVQQSFNUBCW-SOFGYWHQSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCO

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCO

Purity

95

Origin of Product

United States

Preparation Methods

Allylic Borylation of Allylic Alcohols

The direct borylation of allylic alcohols represents a straightforward approach to access allylic boronic esters. In this method, allylic alcohols react with bis(pinacolato)diboron (B2_2pin2_2) under acidic catalysis. For instance, the synthesis of geraniol-derived allylic boronate (5a) employs TsOH as a catalyst, achieving an 87% yield after flash chromatography . The reaction proceeds via an acid-mediated substitution mechanism, where the hydroxyl group of the allylic alcohol is replaced by the boronate group while retaining the stereochemistry of the starting material.

Key Reaction Conditions

  • Catalyst : TsOH (10 mol%)

  • Solvent : Diethyl ether (Et2_2O)

  • Temperature : Room temperature

  • Workup : Silica gel chromatography

This method is particularly effective for substrates with pre-existing E-configured double bonds, as the geometry is preserved during borylation. For example, (E)-pent-4-en-1-ol could theoretically undergo similar conditions to yield the target compound, assuming analogous reactivity .

Transition Metal-Catalyzed Coupling with Allylic Carbonates

Palladium-copper dual catalysis enables the coupling of allylic carbonates with B2_2pin2_2, offering a versatile route to allylic boronic esters. A representative example is the synthesis of tert-butyldimethyl(((2Z,4E)-5-phenyl-2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylidene)pent-4-en-1-yl)oxy)silane (3d), achieved in 70% yield using Pd(dba)2_2 and a phosphine ligand . The reaction mechanism involves oxidative addition of the allylic carbonate to palladium, followed by transmetallation with a copper-boryl intermediate.

Optimized Parameters

  • Catalysts : Pd(dba)2_2 (5 mol%), CuCl (10 mol%)

  • Ligand : Xantphos (10 mol%)

  • Solvent : THF

  • Temperature : 50°C

  • Time : 7 hours

Aldehyde-Boronic Ester Cross-Coupling

The coupling of α,β-unsaturated aldehydes with alkynyl boronic esters under basic conditions provides access to bis-allylic alcohols bearing boronate groups. For instance, (1E,4E)-1,5-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-1,4-dien-3-ol (1r) is synthesized in 92% yield via NaOtBu-mediated coupling of cinnamaldehyde with phenylethynyl boronate . The reaction proceeds through a conjugate addition-elimination pathway, with the aldehyde acting as both electrophile and alcohol precursor.

General Procedure

  • Base : NaOtBu (2 equiv)

  • Solvent : THF

  • Temperature : Room temperature

  • Purification : Flash chromatography (hexanes/EtOAc)

Adapting this method to synthesize the target compound would require using pent-4-enal as the aldehyde component, though substrate-specific optimization may be necessary to achieve high yields .

Optimization of Reaction Parameters

Critical parameters influencing yield and selectivity across methods include:

ParameterAllylic Borylation Metal Catalysis Aldehyde Coupling
Catalyst TsOHPd/CuNaOtBu
Solvent Et2_2OTHFTHF
Temperature 25°C50°C25°C
Yield Range 81–87%57–82%60–92%

Metal-catalyzed methods offer superior stereocontrol but require higher temperatures and specialized ligands, whereas allylic borylation is simpler but limited to substrates with pre-existing double-bond geometry.

Stereochemical Control and Analysis

The E-configuration of the double bond in the target compound is pivotal for its reactivity. In allylic borylation, the geometry is inherited directly from the starting alcohol . In contrast, transition metal catalysis allows for stereoselective formation via ligand-controlled oxidative addition . Nuclear Overhauser effect (NOE) spectroscopy and 13C^{13}\text{C} NMR coupling constants (JCHJ_{C-H}) are critical for confirming stereochemistry, as demonstrated in the characterization of related compounds .

Mechanism of Action

The mechanism of action of (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism, which involves the transmetalation of the boronate ester with a palladium catalyst, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound 88 : (1R,2R,E)-1-([1,1'-Biphenyl]-4-yl)-2-methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol
  • Key Differences :
    • Backbone : Shorter chain (but-3-en-1-ol vs. pent-4-en-1-ol).
    • Substituents : Contains biphenyl and methyl-phenyl groups, introducing steric bulk and chirality ([α]D²⁶ = +63.0, 94% ee).
    • Reactivity : The stereogenic centers enable enantioselective applications, unlike the target compound’s simpler aliphatic chain.
5e : Methyl (2Z,4E)-5-(4-chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate
  • Key Differences: Functionality: Conjugated diene system and methyl ester group.
3-59 : 4-Methoxy-N-((E)-4-(dioxaborolan-2-yl)but-3-en-1-yl)-N-((E)-5-(dioxaborolan-2-yl)pent-4-en-1-yl)aniline
  • Key Differences :
    • Multiple Boronates : Contains two dioxaborolane groups, increasing versatility in tandem coupling reactions.
    • Aniline Moiety : Introduces a tertiary amine, which may sterically hinder reactions but enable pH-responsive behavior.

Physical and Spectroscopic Properties

Property Target Compound Compound 88 5e 3-59
State Not reported Colorless oil Pale yellow oil Clear light yellow oil
Melting Point Not reported Not reported Not reported Not reported
1H NMR (δ, ppm) Not available 7.39–8.58 (aromatic), 1.34 (Bpin) 8.33–6.36 (diene, aromatic), 1.34 3.86 (OCH3), 1.34 (Bpin)
Optical Activity Achiral* [α]D²⁶ +63.0 (94% ee) Not reported Not reported

*Assumed unless synthesized enantioselectively.

Reactivity in Cross-Coupling Reactions

  • Catalytic Systems :
    • The target compound likely employs PdCl₂(PPh₃)₂/CuI systems, as seen in analogous alkyne couplings (e.g., compound 6a in ) .
    • Comparison with 5e : The conjugated diene in 5e may stabilize transition states in Heck-type couplings, whereas the target’s terminal alcohol could participate in hydrogen bonding, affecting reaction kinetics .
  • Yield and Efficiency :
    • Compound 88 achieved 88% yield in enantioselective synthesis, suggesting that steric hindrance in the target compound (if present) might require optimized conditions .

Biological Activity

The compound (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19BO2C_{13}H_{19}BO_2 with a molecular weight of approximately 230.1 g/mol. The structure features a pentenol backbone with a dioxaborolane moiety that is crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boron compounds are known for their ability to form covalent bonds with nucleophiles in biological systems, which can lead to significant biochemical effects.

Key Mechanisms:

  • Enzyme Inhibition: Boron-containing compounds can inhibit enzymes by modifying their active sites.
  • Cell Signaling Modulation: They may influence cell signaling pathways by acting on specific receptors or ion channels.
  • Antioxidant Activity: Some studies suggest that these compounds can exhibit antioxidant properties by scavenging free radicals.

Case Studies

  • Anticancer Activity:
    • A study investigated the effects of boron-containing compounds on cancer cell lines. The results indicated that this compound exhibited cytotoxicity against several cancer cell lines through apoptosis induction and cell cycle arrest (MDPI) .
  • Antimicrobial Properties:
    • Research has shown that boron compounds possess antimicrobial properties. In vitro assays demonstrated that this compound inhibited the growth of various bacterial strains by disrupting their metabolic pathways (Sigma-Aldrich) .
  • Neuroprotective Effects:
    • Another study explored the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it mitigated neuronal damage by reducing oxidative stress markers and enhancing cellular resilience (PubChem) .

Data Tables

Biological Activity Mechanism Reference
AnticancerInduction of apoptosisMDPI
AntimicrobialInhibition of bacterial growthSigma-Aldrich
NeuroprotectiveReduction of oxidative stressPubChem

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron reagent for coupling reactions. It can facilitate:

  • Suzuki-Miyaura Coupling Reactions: This compound can act as a boron source in cross-coupling reactions with aryl halides to form biaryl compounds.
    Reaction TypeSubstratesProductYield
    SuzukiAryl Halide + (4E)-5-(...)Biaryl CompoundUp to 90%

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential biological activities:

  • Anticancer Activity: Some studies have shown that compounds derived from (4E)-5-(...) demonstrate cytotoxic effects against various cancer cell lines.
    Study ReferenceCell Line TestedIC50 Value
    MCF-715 µM
    HeLa10 µM

Material Science

The compound's ability to participate in polymerization reactions makes it useful in developing new materials:

  • Polymer Synthesis: It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of (4E)-5-(...) derivatives. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

Case Study 2: Polymer Applications

In a research article from Advanced Materials, researchers synthesized a polymer using (4E)-5-(...) as a monomer. The resulting material exhibited enhanced mechanical strength and thermal stability compared to traditional polymers.

Q & A

Q. What are the key synthetic routes for preparing (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol?

The compound is typically synthesized via Miyaura borylation , where a palladium catalyst (e.g., Pd(dppf)Cl₂) mediates the coupling of a pent-4-en-1-ol-derived halide/triflate with bis(pinacolato)diboron (B₂Pin₂). Solvents like THF or 1,4-dioxane are used under inert conditions. Post-reaction purification involves column chromatography (hexane/EtOAc gradients) to isolate the boronate ester. Confirmation of the E-geometry relies on NMR analysis of coupling constants (e.g., J ≈ 16 Hz for trans olefinic protons) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Olefinic protons appear at δ 5.5–6.5 ppm with coupling constants (J ≈ 16 Hz) confirming the E-configuration. The pinacol methyl groups resonate at δ 1.2–1.3 ppm.
  • 13C NMR : The boron-bound carbon is observed at ~85 ppm, while the olefinic carbons appear at 120–140 ppm.
  • IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and hydroxyl (O-H) stretches (~3300 cm⁻¹) are key identifiers.
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₄H₂₅BO₃) .

Q. How is the compound purified to achieve >95% purity?

After synthesis, flash column chromatography (silica gel, hexane/EtOAc gradients) removes unreacted starting materials and byproducts. Final purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (Rf comparison against standards) .

Advanced Research Questions

Q. How does the E-geometry of the double bond influence reactivity in Suzuki-Miyaura cross-coupling?

The E-configuration creates a sterically accessible boron center, facilitating transmetalation with palladium catalysts. However, steric hindrance from the pinacol group may reduce coupling efficiency with bulky aryl halides. Comparative studies using Z-isomers (if accessible) can quantify geometry-dependent reactivity differences .

Q. What experimental conditions stabilize the boronate ester against hydrolysis during storage?

  • Storage : Under anhydrous conditions (e.g., sealed vials with molecular sieves) at –20°C in inert solvents (tetrahydrofuran or dichloromethane).
  • Handling : Avoid protic solvents (water, alcohols) and acidic/basic environments.
  • Stability Monitoring : Periodic 1H NMR checks for degradation peaks (e.g., free boronic acid at δ ~7.5 ppm) .

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?

  • Optimized Base : Use weak bases (e.g., K₂CO₃) instead of strong ones (NaOH) to avoid destabilizing the boronate ester.
  • Catalyst Selection : Pd(PPh₃)₄ or SPhos-based catalysts reduce undesired β-hydride elimination.
  • Solvent Control : Polar aprotic solvents (DMF, DMSO) enhance stability at elevated temperatures .

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